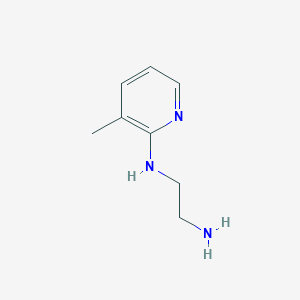

N-(3-methylpyridin-2-yl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methylpyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It features a pyridine ring substituted with a methyl group at the 3-position and an ethane-1,2-diamine moiety attached to the 2-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of N-(3-methylpyridin-2-yl)ethane-1,2-diamine typically begins with 3-methylpyridine and ethane-1,2-diamine.

Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where ethane-1,2-diamine reacts with 3-methylpyridine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Additionally, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed to deprotonate the amine group, enhancing nucleophilicity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N-(3-methylpyridin-2-yl)ethane-1,2-diamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of reduced amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Halogenated compounds, alkylating agents, and acylating agents.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

N-(3-methylpyridin-2-yl)ethane-1,2-diamine serves as a valuable building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various chemical reactions. Its structure allows it to participate in nucleophilic substitution reactions, oxidation, and reduction processes, making it versatile for synthesizing other compounds.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that forms complexes with transition metals. These metal-ligand complexes are crucial for catalysis and material science applications. The ability of this compound to stabilize metal ions enhances its utility in developing new catalysts and materials with specific properties.

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound may exhibit biological activity through its interactions with various biomolecules. It has been studied for its potential role as a chelating agent in biological systems, influencing enzyme activity and potentially serving as a therapeutic agent.

Neuronal Nitric Oxide Synthase Inhibition

A notable application of this compound is its exploration as an inhibitor of neuronal nitric oxide synthase (nNOS). Studies have shown that derivatives of this compound can selectively inhibit nNOS over other isoforms, presenting a promising avenue for therapeutic development aimed at preventing brain injury and treating conditions like cerebral palsy. The selectivity and potency of these inhibitors highlight the compound's significance in medicinal chemistry .

Case Studies

Biologische Aktivität

N-(3-Methylpyridin-2-yl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C8H12N2

- Molecular Weight : Approximately 152.20 g/mol

- Functional Groups : Contains two amine groups (-NH2) and a pyridine ring.

The presence of the pyridine moiety is significant as it influences the compound's solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The compound may function as a ligand for metal ions in biological systems, which can modulate enzyme activities and receptor interactions. This dual functionality enhances its potential as a therapeutic agent.

Interaction with Metal Ions

Research indicates that this compound can coordinate with metal ions, influencing their electronic properties. Such interactions are crucial in biochemical pathways where metal ions play a pivotal role as cofactors in enzymatic reactions .

Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in A549 (lung), SW480 (colon), and CH1 (ovarian) cancer cell lines. The IC50 values were determined to be in the low micromolar range, suggesting promising anticancer properties .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.6 |

| SW480 (Colon) | 4.8 |

| CH1 (Ovarian) | 6.2 |

Enzyme Inhibition Studies

The compound has also been investigated for its potential to inhibit specific enzymes. For instance, it was found to inhibit methionyl-tRNA synthetase in Trypanosoma brucei with an IC50 of 39 nM. This inhibition is particularly relevant for developing treatments for human African trypanosomiasis (HAT) .

Case Study 1: Nitric Oxide Synthase Inhibition

In a study focusing on nitric oxide synthases (NOS), this compound was designed as a selective inhibitor. It was observed that the compound forms hydrogen bonds with key residues in the active site of NOS, thereby inhibiting its activity effectively .

Case Study 2: Coordination Chemistry Applications

Research into the coordination chemistry of this compound revealed its ability to stabilize metal complexes. This property is essential for developing new materials and catalysts in industrial applications .

Eigenschaften

IUPAC Name |

N'-(3-methylpyridin-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-7-3-2-5-10-8(7)11-6-4-9/h2-3,5H,4,6,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMZKRMMBHSXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510640 |

Source

|

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81528-65-6 |

Source

|

| Record name | N~1~-(3-Methylpyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.